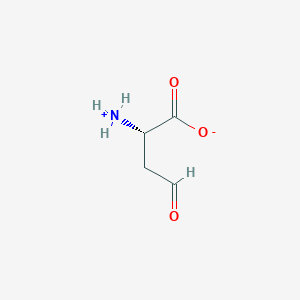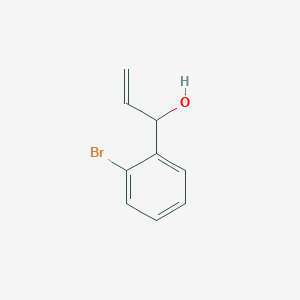
1-(2-Bromophenyl)prop-2-en-1-ol
Overview
Description
“1-(2-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It is also known by other names such as “2-Bromo-α-ethenylbenzenemethanol” and “1-(2-Bromophényl)-1-phényl-2-propyn-1-ol” in French .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)prop-2-en-1-ol” consists of a bromophenyl group attached to a prop-2-en-1-ol group . The exact 3D structure could not be found in the available resources.Scientific Research Applications
Pd-Mediated α-Arylation Route
1-(2-Bromophenyl)prop-2-en-1-ol is used in the synthesis of 4-aryl-2-naphthols, which are then transformed into photochromic naphthopyrans. This process involves a Pd-mediated α-arylation route, demonstrating the compound's utility in complex organic synthesis and the development of photochromic materials (Aiken et al., 2015).
Structural Analysis and Crystallography
Several studies focus on the molecular structure and crystallography of derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol. These studies contribute to understanding the spatial arrangement of molecules and intermolecular interactions, which are essential for designing new materials and pharmaceuticals. For instance, research on (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one provides insights into molecular dihedral angles and hydrogen bonding patterns (Suwunwong et al., 2009).
Nonlinear Optical Properties
Compounds derived from 1-(2-Bromophenyl)prop-2-en-1-ol are studied for their third-order nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and telecommunications. For example, derivatives like (2 E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one exhibit significant NLO properties, making them candidates for NLO applications (D’silva et al., 2012).
Optoelectronic and Charge Transport Properties
Studies on chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, explore their linear and nonlinear optical properties, charge transport, and suitability for use in semiconductor devices. These properties are essential for developing new electronic materials and devices (Shkir et al., 2019).
Quantum Chemical Investigations
Quantum chemical investigations of 1-(2-Bromophenyl)prop-2-en-1-ol derivatives provide insights into molecular structures, vibrational assignments, and non-linear optical effects. These studies are significant for the development of new materials with specific optical and electronic properties (Thanigaimani et al., 2015).
Antioxidant Activity
The antioxidant activity of certain derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol, such as (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl) prop-2-en-1-on, has been evaluated. These studies contribute to understanding the potential health benefits and applications of these compounds in the pharmaceutical and nutraceutical industries (Brahmana et al., 2021).
Potential Anesthetic Applications
Research on 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides, related to 1-(2-Bromophenyl)prop-2-en-1-ol, explores their potential as intravenous anesthetics. This demonstrates the compound's relevance in medicinal chemistry and pharmaceutical research (Stenlake et al., 1989).
Synthesis and Biological Evaluation
Derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol have been synthesized and evaluated for their antimicrobial activities. This research is pivotal for developing new antibacterial agents and understanding the biological activity of these compounds (Sherekar et al., 2021).
Photoreactive Properties and Molecular Dynamics
Studies on the photoreactive properties and molecular dynamics of chalcone analogs, including derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol, contribute to the understanding of photochemical reactions in crystalline structures. This research is important for designing materials with specific photochemical behaviors (Bąkowicz et al., 2015).
Hydrocarbonylation Applications
The compound has been utilized in hydrocarbonylation reactions, such as the conversion of prop-2-en-1-ol to butane-1,4-diol, highlighting its role in industrial chemistry and catalysis (Simpson et al., 1996).
Molecular Docking and Enzyme Inhibition
Molecular docking studies of 1-(2-Bromophenyl)prop-2-en-1-ol derivatives assess their potential for inhibiting enzymes like MOA-B. This research is crucial for drug development and understanding the interaction between small molecules and biological targets (Arshad et al., 2017).
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUCMPNYHIRLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)prop-2-en-1-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

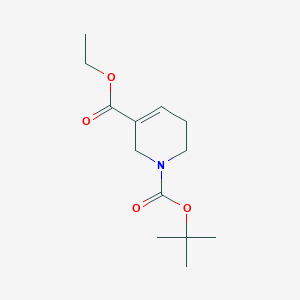
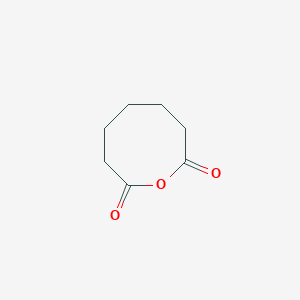
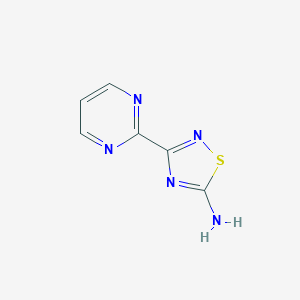
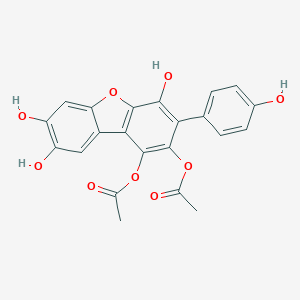
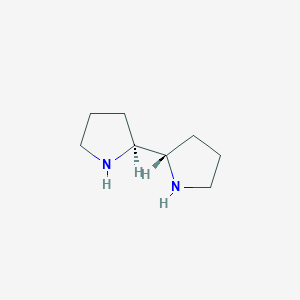
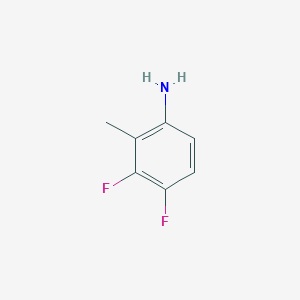
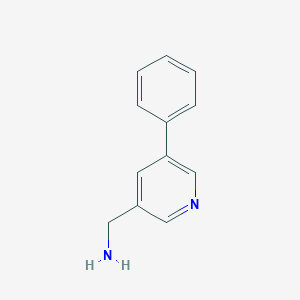
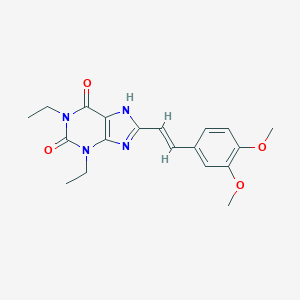
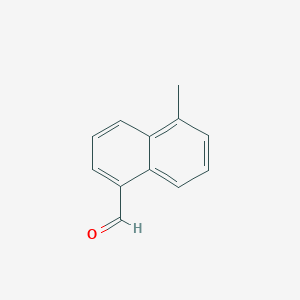
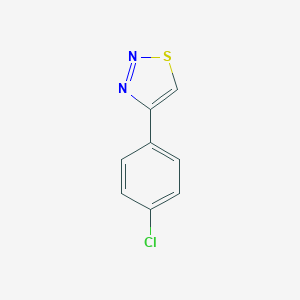
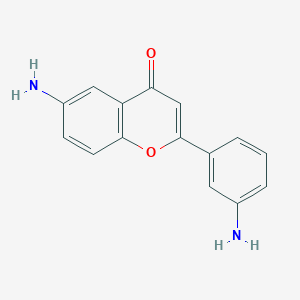
![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
